molecular formula C29H24FN3O4 B15035039 N-(2-Fluorophenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(2-Fluorophenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No.: B15035039
M. Wt: 497.5 g/mol
InChI Key: NQLKSFUVZUKRMY-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a fluorophenyl group, a nitrophenyl group, and a quinoline core

Preparation Methods

The synthesis of N-(2-Fluorophenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Addition of the Nitrophenyl Group: The nitrophenyl group can be added through a nitration reaction, where the quinoline intermediate is treated with a nitrating agent such as nitric acid.

    Final Coupling Reaction: The final step involves coupling the quinoline intermediate with a carboxamide derivative under appropriate conditions to form the target compound.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

N-(2-Fluorophenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and phenyl groups, leading to the formation of corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group under the influence of reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-Fluorophenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Research: It is used in biological studies to investigate its effects on various cellular processes and pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules, making it valuable in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of N-(2-Fluorophenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes, while its anticancer properties could be related to its interaction with cellular signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

N-(2-Fluorophenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinoline-3-carboxamide: A compound with a simpler structure but similar functional groups.

    Fluoroquinolones: A class of antibiotics with a fluorinated quinoline core.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H24FN3O4

Molecular Weight

497.5 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C29H24FN3O4/c1-17-26(29(35)32-23-13-6-5-12-22(23)30)27(19-10-7-11-21(14-19)33(36)37)28-24(31-17)15-20(16-25(28)34)18-8-3-2-4-9-18/h2-14,20,27,31H,15-16H2,1H3,(H,32,35)

InChI Key

NQLKSFUVZUKRMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)NC5=CC=CC=C5F

Origin of Product

United States

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